molecular formula C19H22N2 B2463361 N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline CAS No. 134627-71-7

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline

Cat. No. B2463361
CAS RN: 134627-71-7
M. Wt: 278.399
InChI Key: KHJMHGYEOLDHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline” is a chemical compound with the molecular formula C19H22N2 . It has a molecular weight of 278.399 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 19 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

Corrosion Inhibition

A thiophene Schiff base similar in structure to N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline has been studied for its potential as a corrosion inhibitor. In research conducted by Daoud et al. (2014), it was found that this compound effectively inhibits corrosion of mild steel in acidic environments. The study utilized weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, demonstrating that the compound adsorbs onto the steel surface following Langmuir’s isotherm. The inhibition efficiency increased with the compound's concentration, showcasing its potential in corrosion protection applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Activities

Research by Shaikh and Debebe (2020) explored the antimicrobial properties of N-substituted indole derivatives. Their study synthesized new derivatives and tested them against bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. They found that one of the compounds showed higher inhibitory activity than the standard drug chloramphenicol, suggesting the potential for these derivatives in antimicrobial applications (Shaikh & Debebe, 2020).

Urease Inhibition

Nazir et al. (2018) conducted a study on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which structurally relate to this compound. They found these compounds to be potent inhibitors of the urease enzyme, with one compound showing competitive inhibition. This indicates potential therapeutic applications for these molecules in drug design, especially for conditions related to urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Electroluminescence Application

A study by Vezzu et al. (2010) on tetradentate bis-cyclometalated platinum complexes, including N,N-Di(6-phenylpyridin-2-yl)aniline, revealed their potential in electroluminescence applications. These complexes showed strong luminescence and were successfully used in organic light-emitting diode (OLED) devices, suggesting the usefulness of similar compounds in the field of optoelectronics and OLED technology (Vezzu, Deaton, Jones, et al., 2010).

Electro-Optic Activity

Yang et al. (2014) synthesized chromophores containing bis(N,N-diethyl)aniline, which showed excellent electro-optic (EO) activity. These chromophores demonstrated high thermal stability and significantly higher EO coefficients than traditional single (N,N-diethyl)aniline NLO chromophores, suggesting their potential in advanced material devices (Yang, Xu, Liu, et al., 2014).

DNA-Binding and Antioxidant Activities

Wu et al. (2014) investigated silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives for their DNA-binding properties and antioxidant activities. These complexes demonstrated the ability to intercalate with DNA and exhibited strong potential as scavengers for hydroxyl and superoxide radicals in vitro, indicating their applicability in medicinal chemistry and biological research (Wu, Zhang, Chen, et al., 2014).

properties

IUPAC Name

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-21(4-2)17-11-9-15(10-12-17)13-16-14-20-19-8-6-5-7-18(16)19/h5-12,14,20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMHGYEOLDHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.